9-(4-Chlorobenzoyl)-9H-purin-6-amine
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Description
“9-(4-Chlorobenzoyl)-9H-purin-6-amine” appears to be a complex organic compound. However, there is limited information available specifically about this compound. It seems to contain a purine structure, which is a heterocyclic aromatic organic compound, along with a chlorobenzoyl group1.
Molecular Structure Analysis
The molecular structure of “9-(4-Chlorobenzoyl)-9H-purin-6-amine” is not directly available. However, the structure likely contains a purine ring, which is a two-ring structure with four nitrogen atoms, and a 4-chlorobenzoyl group1.
Safety And Hazards
The safety and hazards associated with “9-(4-Chlorobenzoyl)-9H-purin-6-amine” are not directly available. However, similar compounds such as 4-chlorobenzoyl chloride can cause severe skin burns and eye damage, and may cause respiratory irritation78.
Future Directions
The future directions for “9-(4-Chlorobenzoyl)-9H-purin-6-amine” are not directly available. However, research into similar compounds suggests potential applications in environmental technology and bioremediation9. Additionally, there may be potential implications in various fields of research and industry10.
Please note that the information provided is based on the closest available data and may not fully represent the exact characteristics of “9-(4-Chlorobenzoyl)-9H-purin-6-amine”.
properties
IUPAC Name |
(6-aminopurin-9-yl)-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN5O/c13-8-3-1-7(2-4-8)12(19)18-6-17-9-10(14)15-5-16-11(9)18/h1-6H,(H2,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAOLCMQQWLFRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N2C=NC3=C(N=CN=C32)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704505 |
Source
|
Record name | (6-Amino-9H-purin-9-yl)(4-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-Chlorobenzoyl)-9H-purin-6-amine | |
CAS RN |
126749-53-9 |
Source
|
Record name | (6-Amino-9H-purin-9-yl)(4-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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